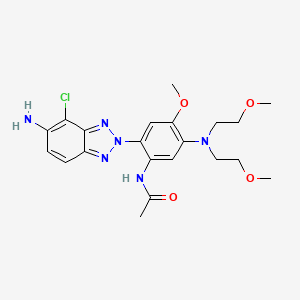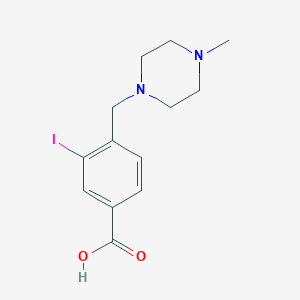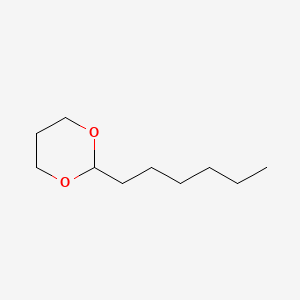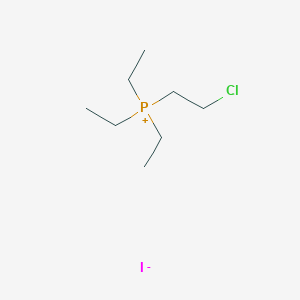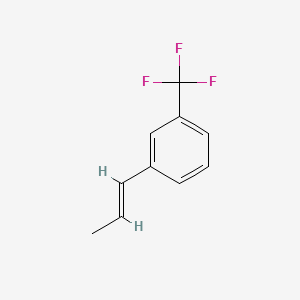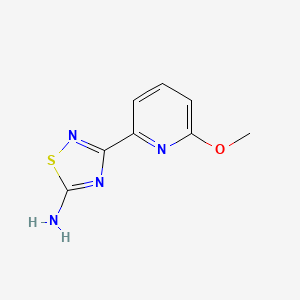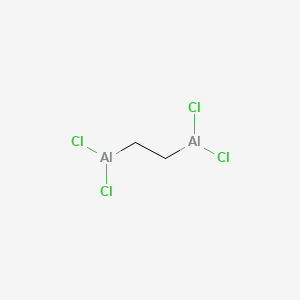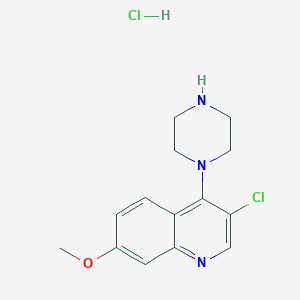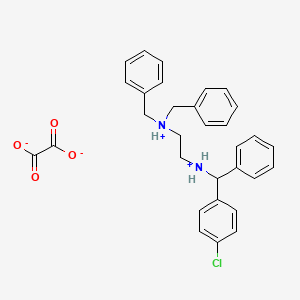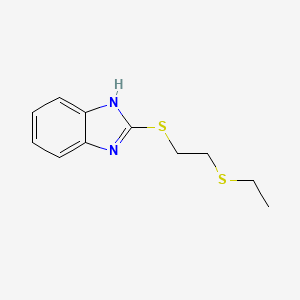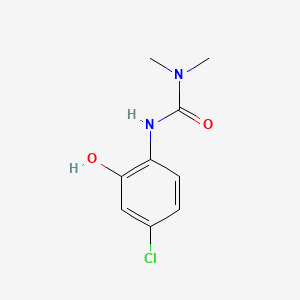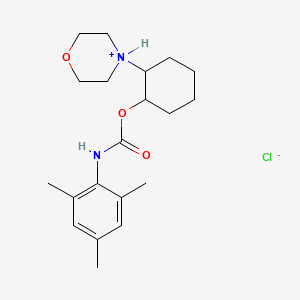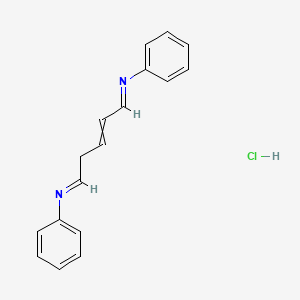
Benzenamine, N,N'-2-pentene-1,5-diylidenebis-, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, N,N’-2-pentene-1,5-diylidenebis-, hydrochloride typically involves the reaction of glutaconaldehyde with aniline in the presence of hydrochloric acid. The reaction proceeds through the formation of an intermediate Schiff base, which then undergoes cyclization to form the final product. The reaction conditions generally include:
Temperature: Moderate temperatures (around 25-50°C) are often used to facilitate the reaction.
Solvent: Common solvents include ethanol or methanol, which help dissolve the reactants and promote the reaction.
Catalyst: Hydrochloric acid acts as both a catalyst and a reactant, aiding in the formation of the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often incorporating continuous flow reactors and automated systems to control reaction parameters precisely. The use of high-purity starting materials and solvents ensures the production of high-quality Benzenamine, N,N’-2-pentene-1,5-diylidenebis-, hydrochloride.
Chemical Reactions Analysis
Types of Reactions
Benzenamine, N,N’-2-pentene-1,5-diylidenebis-, hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the imine groups to amines, altering the compound’s properties.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, introducing different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for electrophilic substitution reactions.
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Amines or other reduced derivatives.
Substitution: Various substituted benzene derivatives, depending on the reagent used.
Scientific Research Applications
Benzenamine, N,N’-2-pentene-1,5-diylidenebis-, hydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules and polymers.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a precursor to pharmacologically active compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Benzenamine, N,N’-2-pentene-1,5-diylidenebis-, hydrochloride involves its interaction with various molecular targets. The compound’s imine groups can form covalent bonds with nucleophilic sites on proteins and other biomolecules, potentially altering their function. This interaction can disrupt cellular processes, leading to the compound’s observed biological effects. The specific pathways involved depend on the target biomolecule and the context of its use.
Comparison with Similar Compounds
Similar Compounds
- Glutaconic aldehyde dianil hydrochloride
- N,N’-pent-2-ene-1,5-diylidenedianiline monohydrochloride
- Hydrochlorid des Glutacondialdehyd-dianils
- N-(5-anilino-penta-2,4-dienylidene)-aniline, hydrochloride
Uniqueness
Benzenamine, N,N’-2-pentene-1,5-diylidenebis-, hydrochloride is unique due to its specific structure, which imparts distinct chemical and biological properties. Its ability to form stable imine linkages and undergo various chemical reactions makes it a valuable compound in synthetic chemistry. Additionally, its potential biological activity sets it apart from other similar compounds, making it a subject of interest in medicinal chemistry and drug development.
Properties
CAS No. |
51143-35-2 |
|---|---|
Molecular Formula |
C17H17ClN2 |
Molecular Weight |
284.8 g/mol |
IUPAC Name |
N,N'-diphenylpent-2-ene-1,5-diimine;hydrochloride |
InChI |
InChI=1S/C17H16N2.ClH/c1-4-10-16(11-5-1)18-14-8-3-9-15-19-17-12-6-2-7-13-17;/h1-8,10-15H,9H2;1H |
InChI Key |
JWYFJOIJMPZWDB-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)N=CC/C=C/C=NC2=CC=CC=C2.Cl |
Canonical SMILES |
C1=CC=C(C=C1)N=CCC=CC=NC2=CC=CC=C2.Cl |
Related CAS |
6318-16-7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


